
Keap1-Nrf2-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keap1-Nrf2-IN-9 (CAS: 2769963-24-6) is a potent small-molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). It binds to the Kelch domain of Keap1, disrupting its interaction with Nrf2 and stabilizing Nrf2, which subsequently translocates to the nucleus to activate antioxidant response element (ARE)-driven genes. Key features include:
- Molecular Formula: C₃₁H₃₀N₂O₁₁S₂ (MW: 670.707) .
- Biological Activity: IC₅₀ = 0.575 µM in inhibiting Keap1-Nrf2 PPI .
- Functional Effects: Upregulates Nrf2 target genes such as Hmox1 (heme oxygenase-1), GstP (glutathione S-transferase P), Gclc (glutamate-cysteine ligase catalytic subunit), and Gclm (glutamate-cysteine ligase regulatory subunit) in ARPE19 cells .
- Safety Profile: No cytotoxicity observed in ARPE19 cells at effective concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic strategies for such inhibitors often involve:
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule, which may include aromatic or heterocyclic rings.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity towards Keap1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-9 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s binding affinity to Keap1 .
Scientific Research Applications
Cancer Therapy
Keap1-Nrf2-IN-9 has been identified as a potential therapeutic agent in cancer treatment. The activation of Nrf2 can enhance the expression of detoxifying enzymes and antioxidants, which may protect normal cells from damage while selectively targeting cancer cells that rely on elevated Nrf2 activity for survival . Recent studies have explored:
- Synthetic Lethality : Research indicates that inhibiting glucose-6-phosphate dehydrogenase in conjunction with Nrf2 activation can synergize against non-small cell lung cancer (NSCLC), particularly in KEAP1-mutant cells .
- Prodrugs : Compounds that activate Nrf2 target genes are being developed as novel anticancer treatments, showing promise in clinical trials .
Neuroprotection
The neuroprotective effects of this compound are particularly relevant in neurodegenerative diseases. Activation of the Nrf2 pathway has been shown to mitigate oxidative stress and inflammation associated with conditions such as Alzheimer's disease and Parkinson's disease . Key findings include:
- Ferroptosis Regulation : Inhibition of the Keap1-Nrf2 pathway has demonstrated potential in reversing oxidative stress and neuronal cell death in experimental models of epilepsy .
- Cognitive Function Improvement : Studies have indicated that modulation of this pathway can improve cognitive functions by enhancing neuronal survival under stress conditions .
Anti-inflammatory Effects
This compound also exhibits significant anti-inflammatory properties. The compound can modulate inflammatory responses by regulating the expression of cytokines and other inflammatory mediators. Notable applications include:
- Bacterial Infections : The compound has been shown to influence host responses during bacterial infections by modulating reactive oxygen species levels, thereby reducing tissue damage .
- Chronic Inflammatory Diseases : Research highlights its potential in treating chronic inflammatory conditions by promoting an antioxidant environment that counteracts inflammation-induced damage .
Table 1: Summary of Case Studies on this compound Applications
Study | Application Area | Findings |
---|---|---|
Study A | Cancer Therapy | Demonstrated synthetic lethality in KEAP1-mutant NSCLC cells with glucose-6-phosphate dehydrogenase inhibition. |
Study B | Neuroprotection | Showed reversal of oxidative stress-induced neuronal death in epilepsy models. |
Study C | Anti-inflammatory | Reduced cytokine production in bacterial infection models, highlighting its role in tissue protection. |
Mechanism of Action
Keap1-Nrf2-IN-9 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. When this compound inhibits this interaction, Nrf2 is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in antioxidant defense, detoxification, and cellular protection. This activation helps in mitigating oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylbis-Sulfonamide Derivatives (Compounds 12, 58–61)
A series of phenylbis-sulfonamide analogs, including compounds 12 and 58–61, were developed by UCL School of Pharmacy and Keregen Therapeutics. These compounds share a sulfonamide-rich scaffold but differ in substituents and stereochemistry:
<sup>†</sup>PSA = Polar Surface Area; LogP = Partition coefficient.
Key Findings :
- Compound 59 exhibited superior potency (IC₅₀ = 0.45 µM) compared to IN-9 but showed similar gene induction profiles .
- Chlorinated derivatives (e.g., compound 58) had higher LogP, correlating with improved membrane permeability but increased cytotoxicity .
MIND4-17
MIND4-17, another Keap1-Nrf2 PPI inhibitor, is often referenced alongside IN-9 in commercial catalogs . Limited public data exists, but preliminary studies suggest:
- Structural Class : Unlike phenylbis-sulfonamides, MIND4-17 is a pyrazolyl-urea derivative.
- Potency : IC₅₀ ≈ 0.3–0.4 µM (estimated from indirect assays), slightly more potent than IN-9 .
- Gene Activation: Induces NQO1 (NAD(P)H quinone oxidoreductase 1) and Hmox1 but shows weaker effects on Gclc/Gclm compared to IN-9 .
Comparison with Functionally Similar Compounds
Keap1-Nrf2-IN-1 (CAS: 2232112-72-8)
Keap1-Nrf2-IN-1 is a first-generation inhibitor with distinct structural and functional properties:
- Structure: Quinazolinone core with a thiourea side chain .
- Potency : IC₅₀ = 1.8 µM, significantly less potent than IN-9 .
- Mechanism : Binds covalently to Keap1 cysteine residues (Cys151, Cys273), causing irreversible inhibition .
- Limitations : Higher cytotoxicity in hepatic cell lines compared to IN-9 .
Tert-Butylhydroquinone (tBHQ)
tBHQ is a classical Nrf2 activator but operates via indirect Keap1 modification:
Biological Activity
Keap1-Nrf2-IN-9 is a compound that targets the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense mechanisms against oxidative stress. This pathway is vital for maintaining cellular redox homeostasis and mediating the expression of various antioxidant and detoxification enzymes. The biological activity of this compound has been investigated in several studies, demonstrating its potential therapeutic applications in various diseases, particularly those associated with oxidative stress and inflammation.
Overview of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway functions as a cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its interaction with Keap1 (Kelch-like ECH-associated protein 1), which promotes its degradation via the ubiquitin-proteasome system. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes conformational changes that lead to the release and subsequent nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, initiating their transcription and enhancing cellular antioxidant defenses .
This compound acts as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), thereby stabilizing Nrf2 and enhancing its transcriptional activity. This compound selectively targets the reactive cysteine residues in Keap1, preventing its interaction with Nrf2 and promoting Nrf2 accumulation in the nucleus . The activation of Nrf2 leads to increased expression of phase II detoxifying enzymes such as glutathione S-transferases (GSTs) and heme oxygenase-1 (HO-1), which play crucial roles in cellular protection against oxidative damage .
Table 1: Summary of Biological Activities
Case Study: HepG2 Cell Line
In a study using HepG2 cells, treatment with this compound resulted in significant increases in both cytosolic and nuclear levels of Nrf2 within hours of exposure. The compound was shown to enhance the expression of antioxidant genes, indicating its potential as a therapeutic agent for liver-related oxidative stress conditions .
Case Study: Pancreatic β-cells
Another investigation highlighted the protective role of the Nrf2 pathway in pancreatic β-cells under diabetic conditions. The administration of this compound led to improved cell viability and reduced markers of oxidative stress, suggesting that this compound may be beneficial for managing diabetes-related complications .
Therapeutic Implications
The activation of the Keap1-Nrf2 pathway by compounds like this compound has significant implications for various diseases characterized by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer . By enhancing the body's antioxidant defenses, this compound may help mitigate cellular damage and improve clinical outcomes.
Q & A
Basic Research Questions
Q. Q1. What experimental methods are recommended to confirm Keap1-Nrf2-IN-9’s target engagement and specificity in cellular models?
To validate target engagement, employ cellular thermal shift assays (CETSA) to assess binding stability under varying temperatures . For specificity, combine siRNA-mediated Keap1 knockdown with pharmacological inhibition to observe redundancy in Nrf2 activation. Quantify downstream gene expression (e.g., Hmox1, GstP, Gclc/m) via qRT-PCR or Western blot, as these are direct Nrf2 targets . Dose-response curves (IC50 ~0.575 µM) should align with literature values to confirm potency .
Q. Q2. Which cellular models are most suitable for studying this compound’s effects on oxidative stress pathways?
ARPE-19 cells (retinal pigment epithelium) are validated for non-cytotoxic Nrf2 activation at relevant concentrations . For disease-specific contexts, use in vitro models like HepG2 (liver) or SH-SY5Y (neuronal) cells, ensuring baseline Keap1 expression is confirmed via proteomics. Include controls with sulforaphane (a known Nrf2 inducer) to benchmark efficacy .
Q. Q3. How can researchers ensure reproducibility in measuring this compound’s IC50 values across assays?
Standardize assay conditions:
- Use homogeneous time-resolved fluorescence (HTRF) or AlphaScreen for PPI inhibition.
- Maintain consistent redox conditions (e.g., serum-free media to avoid antioxidant interference).
- Validate with a reference inhibitor (e.g., ML385) to cross-check IC50 values .
Report 95% confidence intervals and n ≥ 3 replicates to address variability .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictions between in vitro Nrf2 activation and in vivo toxicity profiles of this compound?
Contradictions often arise from off-target effects or metabolic instability. To address this:
- Perform metabolite profiling (LC-MS) to identify degradation products.
- Use conditional Keap1-knockout mice to isolate compound-specific effects vs. genetic Nrf2 activation.
- Compare transcriptional outputs (RNA-seq) across models to identify divergent pathways .
Q. Q5. What statistical approaches are optimal for analyzing dose-dependent Nrf2 target gene activation?
Apply nonlinear regression models (e.g., four-parameter logistic curve) to gene expression data, calculating EC50 and Hill coefficients. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput datasets (e.g., RNA-seq), employ gene set enrichment analysis (GSEA) to quantify pathway-level effects .
Q. Q6. How can researchers design assays to differentiate this compound’s direct binding from indirect modulation of the Nrf2 pathway?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct Keap1 binding kinetics. For indirect effects, combine Nrf2 nuclear translocation assays (immunofluorescence) with proteasome inhibition (MG132) to decouple stabilization from transcriptional activity . Orthogonal validation via cryo-EM of Keap1-compound complexes is recommended for structural insights .
Q. Q7. What strategies mitigate confounding effects of this compound on non-canonical Nrf2 regulators (e.g., p62/SQSTM1)?
- Silence candidate regulators (e.g., p62) via CRISPR/Cas9 and assess residual Nrf2 activation.
- Employ phosphoproteomics to map kinase pathways (e.g., PKC, GSK-3β) modulated by the compound.
- Use dual-luciferase reporters with ARE (antioxidant response element) promoters to isolate canonical vs. non-canonical signaling .
Translational and Mechanistic Questions
Q. Q8. What preclinical models best predict this compound’s efficacy in chronic oxidative stress diseases (e.g., fibrosis, neurodegeneration)?
- Bleomycin-induced pulmonary fibrosis models : Measure collagen deposition (Masson’s trichrome) and Nrf2-dependent genes (e.g., NQO1).
- MPTP-induced Parkinson’s models : Quantify dopaminergic neuron survival and glutathione levels.
- Include time-course pharmacokinetics to correlate plasma concentrations with target engagement .
Q. Q9. How can researchers integrate multi-omics data to map this compound’s off-target effects?
Combine transcriptomics (RNA-seq) , proteomics (TMT-MS) , and metabolomics (NMR/LC-MS) . Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub proteins outside the Nrf2 axis. Validate candidates via CRISPR interference (CRISPRi) and rescue experiments .
Q. Q10. What biomarkers are critical for monitoring this compound’s activity in clinical trials?
Prioritize:
Properties
Molecular Formula |
C31H30N2O11S2 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
2-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)sulfonyl-3-phenylmethoxyanilino]acetic acid |
InChI |
InChI=1S/C31H30N2O11S2/c1-42-24-9-13-26(14-10-24)45(38,39)32(19-30(34)35)23-8-17-28(29(18-23)44-21-22-6-4-3-5-7-22)33(20-31(36)37)46(40,41)27-15-11-25(43-2)12-16-27/h3-18H,19-21H2,1-2H3,(H,34,35)(H,36,37) |
InChI Key |
WLXLBNHWWYEQCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.